AM966

LPA1 receptor pharmacology GPCR antagonist profiling functional selectivity

AM966 is a validated, orally bioavailable LPA1 antagonist offering ~100-fold selectivity over LPA2-5 receptors—far exceeding Ki16425's ~2.7-fold selectivity. Extensively characterized in bleomycin-induced lung fibrosis models at 10–60 mg/kg BID (oral gavage) with documented 43% BALF protein reduction at 30 mg/kg and established PK parameters (Cmax 9 μM at 1 h). Select AM966 for experiments requiring definitive mechanistic attribution to LPA1 and rapid study initiation using published dosing frameworks.

Molecular Formula C27H23ClN2O5
Molecular Weight 490.9 g/mol
CAS No. 1228690-19-4
Cat. No. B605391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM966
CAS1228690-19-4
SynonymsAM-966;  AM 966;  AM966.
Molecular FormulaC27H23ClN2O5
Molecular Weight490.9 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O
InChIInChI=1S/C27H23ClN2O5/c1-16-25(29-27(33)34-17(2)22-5-3-4-6-23(22)28)26(35-30-16)21-13-11-20(12-14-21)19-9-7-18(8-10-19)15-24(31)32/h3-14,17H,15H2,1-2H3,(H,29,33)(H,31,32)/t17-/m1/s1
InChIKeyWWQTWEWAPUCDDZ-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AM966 (1228690-19-4) Procurement and Scientific Selection Guide for LPA1 Receptor Research Applications


AM966 (4′-{4-[(R)-1-(2-chloro-phenyl)-ethoxycarbonylamino]-3-methyl-isoxazol-5-yl}-biphenyl-4-yl)-acetic acid, CAS 1228690-19-4, is a potent, selective, and orally bioavailable antagonist of the lysophosphatidic acid receptor 1 (LPA1) [1]. It functions by inhibiting LPA-stimulated intracellular calcium release and downstream signaling pathways including ERK1/2 phosphorylation [1]. Originally characterized and published in 2010, AM966 serves as a validated research tool for investigating LPA1-mediated pathophysiology across multiple disease models including pulmonary fibrosis, neuropathic pain, and fibrotic disorders [1].

Why LPA1 Antagonists Are Not Interchangeable: AM966 Differentiation from Structural Analogs and Alternative Chemotypes


LPA1 receptor antagonists exhibit substantial variability in receptor subtype selectivity profiles, functional assay potencies that diverge significantly across different readouts (calcium flux vs. GTPγS binding vs. chemotaxis), and oral pharmacokinetic properties that directly impact in vivo experimental design and dosing regimen feasibility [1]. Within the same chemical series, compounds such as AM966 and AM095 display comparable GTPγS binding affinities yet differ markedly in their calcium flux inhibition potencies and chemotaxis blocking profiles [2]. Across distinct chemotypes, the LPA1/3 dual antagonist Ki16425 lacks the LPA1 subtype selectivity required for clean mechanistic interpretation [3]. Generic substitution without accounting for these assay-specific and selectivity-based performance gaps introduces uncontrolled variables that compromise experimental reproducibility and data interpretability. The quantitative evidence below establishes the specific, verifiable parameters that differentiate AM966 from its closest comparators.

AM966 (1228690-19-4) Quantitative Comparator Evidence: Head-to-Head and Cross-Study Differentiation Data


AM966 vs. AM095: Comparable GTPγS Binding Affinity but Divergent Calcium Flux and Chemotaxis Potency Profiles

AM966 and AM095 are structurally related LPA1 antagonists from the same chemical series, yet they exhibit distinct functional potency profiles across different assay platforms. In the human LPA1 GTPγS binding assay, AM966 (IC50 = 0.98 ± 0.17 μM) and AM095 (IC50 = 0.98 μM) demonstrate comparable affinity [1]. However, AM966 achieves substantially greater potency in calcium flux assays (IC50 = 17 nM) [2] compared to AM095 (IC50 = 25 nM for human LPA1) [3]. Conversely, AM095 displays moderately better chemotaxis inhibition in A2058 melanoma cells (IC50 = 233 nM) relative to AM966 (IC50 = 138 ± 43 nM) [2][3]. This functional divergence across assay readouts indicates that the compounds, while structurally similar, produce different pharmacological fingerprints that may translate to distinct experimental outcomes depending on the cellular context and pathway being interrogated.

LPA1 receptor pharmacology GPCR antagonist profiling functional selectivity calcium flux assay chemotaxis inhibition

AM966 vs. Ki16425: LPA1-Selective vs. LPA1/3 Dual Antagonism for Mechanistic Specificity

AM966 is a selective LPA1 antagonist, whereas Ki16425 functions as an LPA1/3 dual antagonist [1]. AM966 demonstrates approximately 10-fold selectivity for LPA1 over LPA2-5 in mouse cell lines and approximately 100-fold selectivity in human cell lines [2]. In functional assays, AM966 inhibits LPA1-mediated calcium flux with an IC50 of 17 nM [3]. In contrast, Ki16425 exhibits Ki values of 0.34 μM for LPA1, 6.5 μM for LPA2, and 0.93 μM for LPA3, resulting in an LPA1-to-LPA3 selectivity ratio of only approximately 2.7-fold [4]. Studies employing both compounds report that while Ki16425 and AM966 can both suppress antidepressant-induced FGF-R phosphorylation and prevent Akt/GSK-3β signaling, the dual antagonism profile of Ki16425 precludes definitive attribution of observed effects exclusively to LPA1 blockade [5]. AM966's narrower selectivity profile enables cleaner mechanistic interpretation in systems where LPA3 expression or function may confound results.

receptor subtype selectivity LPA1 LPA3 off-target minimization mechanistic pharmacology

AM966 In Vivo Efficacy in Bleomycin-Induced Lung Fibrosis: Dose-Response and Pharmacodynamic Benchmarking Against LPA1 Genetic Knockout

AM966 demonstrates robust, dose-dependent efficacy in the mouse bleomycin-induced lung fibrosis model, with effects benchmarked directly against the LPA1 receptor knockout phenotype to establish pharmacodynamic target engagement [1]. At day 3 post-bleomycin instillation, oral AM966 administration at 30 mg/kg BID reduced bronchoalveolar lavage fluid (BALF) protein concentrations by 43% (P < 0.05), a reduction magnitude comparable to that observed in LPA1 receptor knockout mice, confirming full receptor antagonism at this dose [1]. In the 14-day therapeutic model, AM966 administered at 10, 30, and 60 mg/kg BID produced dose-dependent inhibition of lung fibrosis as assessed by Ashcroft histopathological scoring, with the 30 and 60 mg/kg doses achieving statistically significant reductions in fibrosis severity and maintenance of body weight compared to bleomycin-treated controls [1]. AM966 also decreased BALF lactate dehydrogenase activity, collagen concentrations, and total TGFβ1 levels [1]. In contrast, the LPA1 antagonist BMS-986020, while demonstrating neuroprotective efficacy in ischemic stroke models, has not been directly evaluated in comparative bleomycin fibrosis studies alongside AM966, and its clinical development for idiopathic pulmonary fibrosis was discontinued following Phase II trials due to safety findings including hepatobiliary toxicity [2].

pulmonary fibrosis bleomycin model in vivo pharmacology dose-response pharmacodynamic efficacy

AM966 Oral Bioavailability and Pharmacokinetics: Plasma Exposure Sustained Above Chemotaxis IC50 with BID Dosing Regimen

AM966 demonstrates good oral bioavailability and a pharmacokinetic profile that supports twice-daily (BID) oral dosing for sustained target coverage in murine models [1]. Following a single oral dose of 10 mg/kg in non-fasted mice, AM966 achieved a peak plasma concentration (Cmax) of 9 μM within 1 hour, declining to approximately 10 nM over a 24-hour period [1]. The plasma concentration remained above the IC50 for inhibition of mouse LPA1-mediated chemotaxis (IC50 = 469 nM for CHO-mLPA1 cells) for a substantial portion of the dosing interval, though not for the full 24 hours [1]. This PK-PD relationship informed the selection of BID dosing at 10-60 mg/kg for all bleomycin efficacy studies, ensuring plasma drug concentrations remained above the functional antagonism threshold throughout the 24-hour cycle [1]. In contrast, AM095 administered at 10 mg/kg orally in rats achieved a Cmax of 41 μM at 2 hours, declining to 10 nM by 24 hours with a half-life of 1.79 hours [2]. BMS-986020, a structurally distinct LPA1 antagonist, was administered clinically at 600 mg/day (oral) but its development was discontinued due to hepatobiliary toxicity observed in Phase II trials [3]. The well-characterized PK profile of AM966 enables precise dosing regimen design for reproducible in vivo studies.

oral bioavailability pharmacokinetics Cmax plasma exposure BID dosing

Validated Research Application Scenarios for AM966 (1228690-19-4) Based on Quantitative Comparative Evidence


Preclinical Pulmonary Fibrosis Research Requiring Orally Bioavailable LPA1 Antagonism with Validated In Vivo Efficacy Benchmarks

AM966 is validated for use in mouse bleomycin-induced lung fibrosis models with established dosing regimens (10-60 mg/kg BID, oral gavage) and efficacy benchmarks directly calibrated against LPA1 genetic knockout phenotype [1]. Researchers selecting AM966 over alternative LPA1 antagonists benefit from the extensive published dataset characterizing dose-dependent reductions in BALF protein (43% at 30 mg/kg), collagen, TGFβ1, and histopathological fibrosis scores, enabling direct comparison of experimental results to established efficacy parameters [1]. This validated efficacy profile makes AM966 particularly suitable for studies investigating LPA1-mediated fibrotic mechanisms or evaluating combination therapeutic strategies where an established LPA1 antagonist is required as a reference tool compound.

LPA1-Selective Mechanistic Studies Requiring Minimization of LPA3 Off-Target Confounding

For experiments where unambiguous attribution of observed effects to LPA1 (rather than LPA3) is essential, AM966 provides approximately 100-fold selectivity over LPA2-5 receptors in human cells [1]. This contrasts with the LPA1/3 dual antagonist Ki16425, which exhibits only approximately 2.7-fold LPA1 selectivity over LPA3 [2]. AM966 has been successfully employed in studies investigating antidepressant-induced ERK1/2 signaling [3], diabetic neuropathic pain mechanisms [4], and GLP-1 secretion modulation [5], where its narrow selectivity profile enabled definitive mechanistic conclusions regarding LPA1-specific contributions. Researchers should select AM966 when experimental interpretation requires exclusion of LPA3-mediated effects.

Calcium Flux-Based LPA1 Functional Assays Requiring High Potency Antagonism

In calcium flux assays using human LPA1-transfected CHO cells, AM966 achieves an IC50 of 17 nM, which represents approximately 1.5-fold greater potency than the structurally related compound AM095 (IC50 = 25 nM) [1][2]. This potency advantage in the calcium flux platform makes AM966 preferable for screening applications or functional studies where maximizing signal inhibition at lower compound concentrations is desirable. Researchers should note, however, that this potency ranking is assay-dependent; in GTPγS binding assays, both compounds exhibit comparable IC50 values (0.98 μM), and in A2058 melanoma chemotaxis assays, AM966 (IC50 = 138 nM) is approximately 1.7-fold more potent than AM095 (IC50 = 233 nM) [1][2]. Assay platform selection should align with the specific signaling pathway relevant to the biological question.

In Vivo Studies Requiring Oral Dosing with Established Pharmacokinetic and Pharmacodynamic Guidance

AM966 has been extensively characterized for oral pharmacokinetics in both mice and rats, with published data documenting Cmax (9 μM at 1 h in mice following 10 mg/kg oral dose), plasma concentration-time profiles, and the PK-PD relationship that informed BID dosing regimen selection [1]. This established dosing framework (10-30 mg/kg BID for sustained target coverage above the chemotaxis IC50 of 469 nM) eliminates the need for de novo PK characterization in new studies, accelerating experimental timelines and ensuring dosing consistency across research groups [1]. The compound has demonstrated good oral bioavailability and pharmacokinetics in both species, enabling cross-species translational studies with confidence in exposure parameters [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM966

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.